molecular formula C12H9FN2O4 B6385860 (2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95% CAS No. 1261910-45-5

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95%

Cat. No. B6385860
CAS RN: 1261910-45-5
M. Wt: 264.21 g/mol
InChI Key: RUQXHSYWCDPLOU-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95% is a compound that has been studied for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is found in many natural products and is used in a variety of industrial and pharmaceutical applications. This compound is a highly reactive and versatile compound that can be used in a variety of research applications.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95% has been studied for its potential applications in scientific research. This compound has been used in a variety of research applications, including as a reagent in the synthesis of other compounds, as a ligand in the preparation of metal complexes, and as a catalyst in organic reactions. This compound has also been used in the synthesis of biologically active compounds, such as antibiotics and anticancer drugs. Additionally, this compound has been studied for its potential applications in the development of new materials and in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (2,4)-dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95% is not fully understood. However, it is believed that this compound acts as a catalyst in the synthesis of other compounds, and as a ligand in the formation of metal complexes. Additionally, this compound has been found to have a role in the formation of polymers, and in the synthesis of biologically active compounds such as antibiotics and anticancer drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95% have not been extensively studied. However, this compound has been found to have an inhibitory effect on enzymes involved in the synthesis of certain antibiotics and anticancer drugs, as well as on enzymes involved in the synthesis of polymers. Additionally, this compound has been found to have an inhibitory effect on certain enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using (2,4)-dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95% in laboratory experiments include its low cost and its high reactivity. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is also highly reactive and can be toxic if not handled properly. Additionally, this compound can react with other compounds and can be difficult to purify.

Future Directions

The potential future directions for (2,4)-dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95% research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new materials and in the synthesis of polymers. Additionally, further research could be conducted into the synthesis of novel biologically active compounds using this compound as a reagent. Additionally, further research could be conducted into the use of this compound as a catalyst in organic reactions, and into its potential applications in the synthesis of other compounds. Finally, further research could be conducted into the potential toxicity of this compound, and into the development of methods to purify and store this compound safely.

Synthesis Methods

The synthesis of (2,4)-dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, 95% is a multi-step process. The first step is the reaction of 2,4-dihydroxy-5-fluoropyrimidine with 4-methoxycarbonylphenylmagnesiumbromide to form the intermediate product. The intermediate is then reacted with anhydrous sodium acetate and acetic acid to form the desired product. This process is carried out in a solvent such as acetonitrile or dimethylformamide, and the reaction is catalyzed by a base such as pyridine or triethylamine.

properties

IUPAC Name

methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-11(17)7-3-2-6(4-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQXHSYWCDPLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine

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